Chemical structure and molecular properties of 1-(Piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one
Chemical structure and molecular properties of 1-(Piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one
The following technical guide details the chemical structure, physicochemical properties, and synthetic utility of 1-(Piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one . This document is structured for researchers in medicinal chemistry and drug discovery, focusing on the molecule's role as a privileged scaffold intermediate.[1]
CAS Registry Number: 736889-93-3 Molecular Formula: C₁₀H₁₄N₂OS Molecular Weight: 210.30 g/mol
Executive Technical Summary
1-(Piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one is a bioactive molecular scaffold characterized by a thiophene-2-acetic acid moiety coupled to a piperazine ring via an amide linkage. In drug discovery, this compound serves as a critical "linker-fragment" (Linker-Fragment Concept). It combines the bioisosteric properties of the thiophene ring (mimicking phenyl groups with altered metabolic stability) with the solubility-enhancing and target-engaging capabilities of the piperazine core.
Key applications include its use as an intermediate in the synthesis of Sigma-1 receptor ligands , antimicrobial agents , and kinase inhibitors , where the distal secondary amine serves as a vector for further diversification.
Chemical Architecture & Physicochemical Profiling
Structural Analysis
The molecule consists of three distinct pharmacophoric zones:
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Lipophilic Tail (Thiophene): An electron-rich aromatic heterocycle. The sulfur atom imparts specific electronic properties (lone pair donation) different from a phenyl ring, often improving potency in hydrophobic pockets.
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Linker (Acetamide): The
hybridized carbonyl carbon creates a rigid planar region, acting as a hydrogen bond acceptor (HBA). -
Polar Head (Piperazine): A semi-rigid, saturated heterocycle. The
is part of the amide (non-basic), while the distal remains a secondary amine (basic, pKa 8.5–9.0), crucial for water solubility and salt formation.
Physicochemical Properties Table
| Property | Value (Experimental/Predicted) | Significance in Drug Design |
| Molecular Weight | 210.30 Da | Ideal for Fragment-Based Drug Discovery (FBDD) (Rule of 3 compliant). |
| LogP (Octanol/Water) | ~0.6 – 0.9 | Moderate lipophilicity; suggests good membrane permeability while maintaining aqueous solubility. |
| TPSA | ~50 Ų | Well within the limit for blood-brain barrier (BBB) penetration (<90 Ų). |
| pKa (Basic N) | 8.7 ± 0.5 | The distal nitrogen is protonated at physiological pH, aiding electrostatic interactions with target proteins (e.g., Asp/Glu residues). |
| H-Bond Donors | 1 (Distal NH) | Key handle for further derivatization or receptor binding. |
| H-Bond Acceptors | 3 (O, S, Amide N) | Facilitates water bridging and receptor interaction. |
Synthetic Methodology
The synthesis of 1-(Piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one typically involves the amidation of 2-thiopheneacetic acid. To ensure high yield and prevent polymerization (double amidation), a mono-protected piperazine strategy is recommended.
Protocol: Activated Ester Coupling
Objective: Synthesize the target amide with >95% purity.
Reagents:
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Starting Material: 2-Thiopheneacetic acid (1.0 eq)
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Amine: N-Boc-piperazine (1.1 eq) (Use of Boc-protection prevents bis-acylation)
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Coupling Agents: EDC·HCl (1.2 eq), HOBt (1.2 eq)
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Base: DIPEA (3.0 eq)
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Solvent: Dichloromethane (DCM) or DMF
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Deprotection: Trifluoroacetic acid (TFA) in DCM
Step-by-Step Workflow:
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Activation: Dissolve 2-thiopheneacetic acid in dry DCM under
atmosphere. Add EDC·HCl and HOBt. Stir at 0°C for 30 minutes to form the active ester. -
Coupling: Add N-Boc-piperazine and DIPEA dropwise. Allow the reaction to warm to room temperature and stir for 12–16 hours.
-
Work-up: Dilute with DCM, wash with 1M HCl (to remove unreacted amine), saturated
(to remove unreacted acid), and brine. Dry over and concentrate. -
Deprotection: Dissolve the intermediate (tert-butyl 4-(2-(thiophen-2-yl)acetyl)piperazine-1-carboxylate) in DCM/TFA (4:1 ratio). Stir for 2 hours.
-
Purification: Concentrate the mixture. Basify with saturated
to pH > 10 and extract with DCM (or Chloroform/IPA 3:1 for better recovery). The free base is obtained as a viscous oil or low-melting solid.
Synthetic Pathway Diagram
The following diagram illustrates the logical flow of the synthesis and the critical decision points.
Figure 1: Step-wise synthetic pathway using Boc-protection strategy to ensure mono-acylation selectivity.
Medicinal Chemistry Context
Bioisosterism: Thiophene vs. Benzene
The thiophene ring is a classic bioisostere of the phenyl ring. However, distinct differences make this scaffold valuable:
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Size & Geometry: Thiophene is slightly smaller (6-membered vs 5-membered ring), allowing it to fit into tighter hydrophobic pockets.
-
Electronic Effects: Thiophene is electron-rich (excess
-electrons). This can enhance cation- interactions with receptor residues (e.g., Lysine, Arginine). -
Metabolism: The sulfur atom can be a site for oxidation (S-oxidation), or the ring can undergo hydroxylation. However, the 2-substituted thiophene is generally more metabolically robust than furan analogs.
Pharmacophore Mapping
This molecule acts as a "minimal pharmacophore" for several targets:
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Sigma-1 Receptors: The combination of a lipophilic domain (thiophene) linked to a basic amine (piperazine) is a hallmark of high-affinity Sigma-1 ligands, investigated for neuroprotective and antipsychotic effects.
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Antimicrobials: Piperazine acetamides are frequently explored as efflux pump inhibitors or cell wall synthesis inhibitors in resistant bacterial strains.
Figure 2: Pharmacophore map illustrating the interaction potential of the scaffold domains with biological targets.
Handling & Safety (MSDS Highlights)
While specific toxicological data for this exact intermediate may be limited, standard precautions for piperazine derivatives apply.
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Hazard Classification: Irritant (Skin/Eye/Respiratory).
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Signal Word: Warning.
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Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. The secondary amine is prone to oxidation or carbamate formation upon prolonged exposure to air/CO₂.
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Solubility: Soluble in DMSO, Methanol, DCM. Sparingly soluble in water unless converted to the hydrochloride salt.
References
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PubChem. (2025).[2] 1-(Piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one (Compound CID 736889-93-3). National Library of Medicine.[3] Available at: [Link]
-
Padmashali, B., et al. (2013).[4] "A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile." Journal of Applicable Chemistry, 2(5), 1324-1330.[4] (Discusses the synthesis of analogous thiophene-piperazine amides).
-
RSC Publishing. (2020). "One-pot synthesis of piperazine-ethanone derivatives for imaging Sigma-1 receptors." Royal Society of Chemistry. Available at: [Link]
